methyl 2-{[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate
Overview
Description
Methyl 2-{[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate is a complex organic compound that belongs to the class of chromenone derivatives. This compound is characterized by its unique structural features, which include a chromenone core linked to a methoxy and oxoethyl group, and a propanoate ester moiety. This molecular arrangement provides the compound with distinct chemical and physical properties that are valuable in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate typically involves the condensation of a chromenone derivative with appropriate esterifying agents. The reaction begins with the preparation of the chromenone core, which can be synthesized through the Pechmann condensation of resorcinol with ethyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid.
Once the chromenone core is synthesized, it undergoes a reaction with 2-methoxy-2-oxoethyl bromide in the presence of a base, such as potassium carbonate, to introduce the methoxy-oxoethyl group. Finally, the resulting intermediate is esterified with propanoic acid using a coupling reagent, such as dicyclohexylcarbodiimide (DCC), to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and efficiency. This may include using continuous flow reactors to control reaction temperatures and times precisely and employing high-purity starting materials and solvents to minimize side reactions and impurities. Catalysts and reagents would be selected based on their cost-effectiveness and availability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate undergoes several types of chemical reactions, including:
Oxidation: : This reaction can convert the methoxy group to a hydroxyl group or a carboxylic acid, depending on the oxidizing agent used.
Reduction: : The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: : The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : Typical oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Reagents like sodium hydroxide (NaOH) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: : Hydroxylated or carboxylated derivatives of the original compound.
Reduction: : Alcohol derivatives.
Substitution: : Various substituted esters, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, methyl 2-{[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate is used as a starting material for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chromenone-based compounds.
Biology
This compound is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties. Research has shown that chromenone derivatives can interact with various biological targets, making them promising candidates for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to modulate biological pathways may lead to the development of new treatments for diseases such as cancer, infections, and inflammatory conditions.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism by which methyl 2-{[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The compound's chromenone core can bind to these targets, modulating their activity and influencing various biological pathways.
For example, in cancer cells, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to reduced tumor growth. Inflammation can be modulated by the compound's ability to inhibit key inflammatory mediators, thereby reducing symptoms of inflammatory diseases.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-8-yl propanoate: : A structural isomer with similar chemical properties but different biological activities.
Ethyl 2-{[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate: : A homologous compound with a slightly longer ester chain, which can influence its reactivity and applications.
Methyl 2-{[3-(2-hydroxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate: : A derivative with a hydroxyl group instead of a methoxy group, affecting its solubility and chemical behavior.
Uniqueness
Methyl 2-{[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate stands out due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy-oxoethyl group, in particular, provides unique reactivity patterns and potential for biological interactions that are not seen in closely related compounds.
Properties
IUPAC Name |
methyl 2-[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxochromen-7-yl]oxypropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O7/c1-9-12-6-5-11(23-10(2)16(19)22-4)7-14(12)24-17(20)13(9)8-15(18)21-3/h5-7,10H,8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKPSSGSGQMPKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C(=O)OC)CC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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